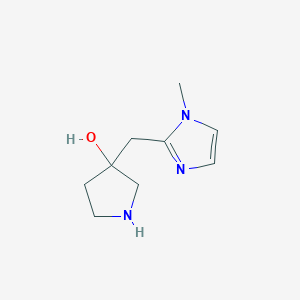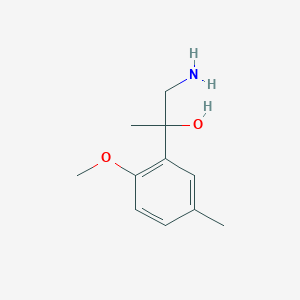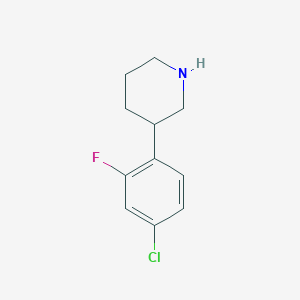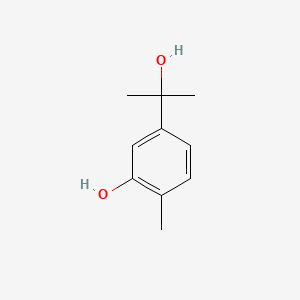
2-Amino-4-(2-methoxyethoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(2-methoxyethoxy)butanamide: is an organic compound with the molecular formula C7H16N2O3 It is a derivative of butanamide and contains both an amino group and a methoxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-methoxyethoxy)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-4-bromobutanamide with 2-methoxyethanol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-amino-4-bromobutanamide and 2-methoxyethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed and heated to a temperature of around 80-100°C for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors enable the continuous mixing of reactants and efficient heat transfer.
Optimized Reaction Conditions: Parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and minimize by-products.
Purification: The product is purified using techniques such as distillation, chromatography, or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-(2-methoxyethoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives such as 2-amino-4-(2-methoxyethoxy)butanoic acid.
Reduction: Formation of amine derivatives such as 2-amino-4-(2-methoxyethoxy)butanol.
Substitution: Formation of substituted derivatives such as N-alkyl-2-amino-4-(2-methoxyethoxy)butanamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Amino-4-(2-methoxyethoxy)butanamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and functional groups make it valuable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(2-methoxyethoxy)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example:
Enzyme Inhibition: The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity.
Pathways Involved: The compound may affect metabolic pathways by modulating the activity of key enzymes involved in processes such as glycolysis or the citric acid cycle.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-(2-hydroxyethoxy)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-Amino-4-(2-ethoxyethoxy)butanamide: Similar structure but with an ethoxy group instead of a methoxy group.
2-Amino-4-(2-methoxypropoxy)butanamide: Similar structure but with a methoxypropoxy group instead of a methoxyethoxy group.
Uniqueness: 2-Amino-4-(2-methoxyethoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethoxy group provides increased solubility and potential for hydrogen bonding, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H16N2O3 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-amino-4-(2-methoxyethoxy)butanamide |
InChI |
InChI=1S/C7H16N2O3/c1-11-4-5-12-3-2-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
InChI-Schlüssel |
FVPVKBMODSHSJW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)







![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)




